Benzenamine, N-[(diphenylphosphinyl)methyl]-
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Overview
Description
Diphenyl((phenylamino)methyl)phosphine oxide is an organophosphorus compound with a unique structure that includes both phosphine oxide and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl((phenylamino)methyl)phosphine oxide can be synthesized through a variety of methods. One common approach involves the reaction of diphenylphosphine with an appropriate amine and formaldehyde under controlled conditions. The reaction typically proceeds via a Mannich-type condensation, followed by oxidation to yield the phosphine oxide .
Industrial Production Methods
Industrial production of diphenyl((phenylamino)methyl)phosphine oxide often involves the use of deep eutectic solvents (DES) to facilitate the reaction. This method is advantageous due to its environmental friendliness and efficiency. The reaction mixture is heated at around 60°C, and the progress is monitored by thin-layer chromatography (TLC). The product is then purified through extraction and characterized using NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Diphenyl((phenylamino)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions, particularly with halides, to form new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, halides for substitution, and various alkenes and alkynes for addition reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, substituted phosphines, and addition products with extended carbon chains .
Scientific Research Applications
Diphenyl((phenylamino)methyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diphenyl((phenylamino)methyl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s phosphine oxide group is highly reactive, allowing it to form stable complexes with various metals. This reactivity is crucial for its role in catalysis and other chemical processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-(diphenylphosphorylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NOP/c21-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-20-17-10-4-1-5-11-17/h1-15,20H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKRKEPFXKTYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NOP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461029 |
Source
|
Record name | Benzenamine, N-[(diphenylphosphinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111862-90-9 |
Source
|
Record name | Benzenamine, N-[(diphenylphosphinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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